molecular formula C8H18ClO2PS B11953590 Phosphorochloridothioic acid, dibutyl ester CAS No. 64047-39-8

Phosphorochloridothioic acid, dibutyl ester

Cat. No.: B11953590
CAS No.: 64047-39-8
M. Wt: 244.72 g/mol
InChI Key: YQNUVUVGKIVWNY-UHFFFAOYSA-N
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Description

Phosphorochloridothioic acid, dibutyl ester is an organophosphorus compound with the molecular formula C8H18ClO2PS. It is a derivative of phosphorochloridothioic acid, where the hydrogen atoms are replaced by butyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorochloridothioic acid, dibutyl ester can be synthesized through the esterification of phosphorochloridothioic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridothioic acid, dibutyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphorochloridothioic acid and butanol.

    Oxidation: It can undergo oxidation reactions to form phosphorothioic acid derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Phosphorochloridothioic acid and butanol.

    Oxidation: Phosphorothioic acid derivatives.

    Substitution: Various substituted phosphorochloridothioic acid derivatives.

Scientific Research Applications

Phosphorochloridothioic acid, dibutyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of pesticides, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorochloridothioic acid, dibutyl ester involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. This reactivity makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorochloridothioic acid, O,O-dimethyl ester
  • Phosphorochloridothioic acid, O,O-diethyl ester
  • Diisobutyl phthalate

Uniqueness

Phosphorochloridothioic acid, dibutyl ester is unique due to its specific reactivity and the presence of butyl groups, which influence its physical and chemical properties. Compared to its dimethyl and diethyl counterparts, the dibutyl ester has different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

dibutoxy-chloro-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClO2PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNUVUVGKIVWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=S)(OCCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClO2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214122
Record name Phosphorochloridothioic acid, dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-39-8, 2524-07-4
Record name Phosphorochloridothioic acid, dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047398
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Record name NSC407796
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407796
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorochloridothioic acid, dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBUTYL CHLOROTHIOPHOSPHATE
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